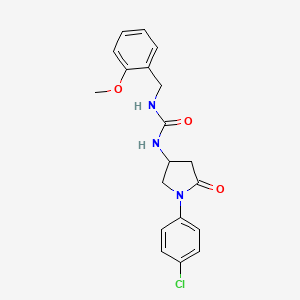![molecular formula C18H21NO9 B2654374 4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate CAS No. 496854-73-0](/img/structure/B2654374.png)
4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate” is a chemical compound with the molecular formula C18H21NO9 . It’s a type of Metabolic Enzyme class compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The molecule includes two dioxolo rings and a pyran ring, all fused together. It also contains a nitrophenyl group and a carboxylate group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 395.361 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Dye Application
- Synthesis of Heteroaryl Pyrazolo[3,4-b]pyrazines as Disperse Dyes : Compounds related to the one of interest have been synthesized for application as disperse dyes for polyester fibers, demonstrating the utility of nitrophenyl derivatives in the development of colorants with specific fastness properties (Rangnekar & Dhamnaskar, 1990).
Organometallic Chemistry
- Tri-nuclear Metal-chelates Synthesis : Novel aminomethylene-thio(seleno)pyrazoles containing Cr(CO)3 moieties have been prepared and used as ligands for synthesizing tri-nuclear metal-chelates, illustrating the role of nitrophenyl derivatives in the creation of complex organometallic structures with potential applications in catalysis and materials science (Uraev et al., 1989).
Corrosion Inhibition
- Oxadiazole Derivatives for Corrosion Inhibition : Research on bis(4-nitrophenyl)-1,3,4-oxadiazole and its derivatives has explored their influence on the corrosion of mild steel in hydrochloric acid, indicating the potential for these compounds in protecting metal surfaces (Lagrenée et al., 2001).
Electrochromic Materials
- Donor-Acceptor Polymeric Electrochromic Materials : The synthesis and characterization of novel monomers and polymers for electrochromic applications, employing pyrazine derivatives as acceptor units, show the applicability of similar structural motifs in developing materials for NIR electrochromic devices (Zhao et al., 2014).
Synthesis of Nitro-substituted Compounds
- Synthesis of Nitro-substituted Dioxotetrahydrodioxapyrenes : Efforts to synthesize nitro-substituted compounds for use as sensitizers in electrophotographic layers highlight the ongoing research into functional materials that incorporate nitrophenyl groups for technological applications (Andrievskii et al., 1985).
Future Directions
Properties
IUPAC Name |
(4-nitrophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO9/c1-17(2)25-11-12(26-17)14-16(28-18(3,4)27-14)24-13(11)15(20)23-10-7-5-9(6-8-10)19(21)22/h5-8,11-14,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQSWUFUVGIGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2654292.png)
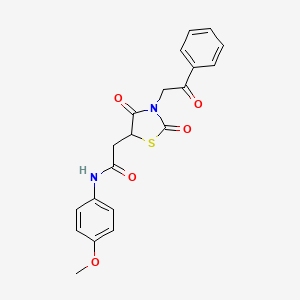

![N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2654297.png)
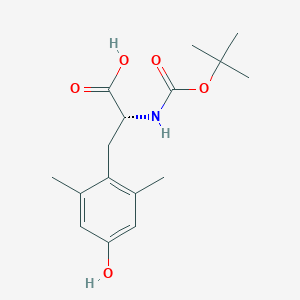
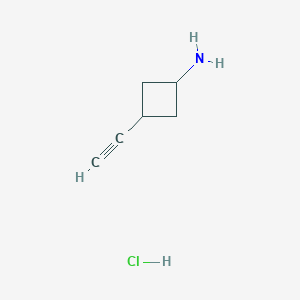

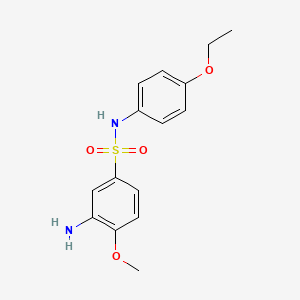
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2654306.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide](/img/structure/B2654307.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2654310.png)
![2,6,10-Trimethyltripyrazolo[1,5-a:1',5'-c:-1'',5''-e][1,3,5]triazine](/img/structure/B2654311.png)
